

2-(4-Nonylphenoxy)acetic acid-d2 chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Nonylphenoxy)acetic acid-d2

Cat. No.: B12402929

[Get Quote](#)

An In-depth Technical Guide to 2-(4-Nonylphenoxy)acetic acid-d2

This technical guide provides a comprehensive overview of the chemical properties, applications, and structural information for **2-(4-Nonylphenoxy)acetic acid-d2**, a deuterated analog of the environmental contaminant and industrial chemical, 4-nonylphenoxyacetic acid. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize isotopically labeled compounds.

Chemical and Physical Properties

2-(4-Nonylphenoxy)acetic acid-d2 is the deuterium-labeled form of 2-(4-Nonylphenoxy)acetic acid.^[1] The incorporation of stable heavy isotopes like deuterium is a common practice in drug development and analytical chemistry, primarily for use as tracers for quantification.^[1] Deuteration can potentially alter the pharmacokinetic and metabolic profiles of a compound.^[1]

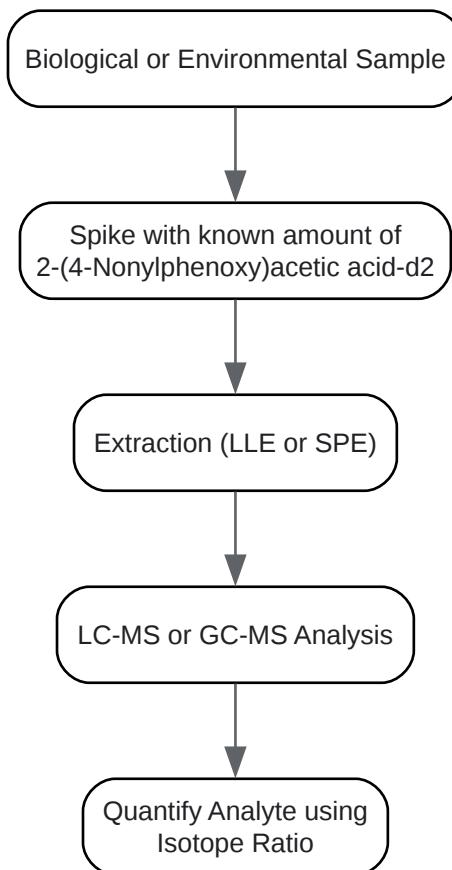
The physical and chemical properties of the deuterated compound and its non-deuterated parent are summarized below for comparison. The deuterium atoms in the "-d2" variant are located on the alpha-carbon of the acetic acid moiety.^[2]

Property	2-(4-Nonylphenoxy)acetic acid-d2	2-(4-Nonylphenoxy)acetic acid (Non-deuterated)
CAS Number	1219798-75-0 [1] [2]	3115-49-9 [3] [4] [5]
Molecular Formula	C ₁₇ H ₂₄ D ₂ O ₃ [1]	C ₁₇ H ₂₆ O ₃ [3] [4] [6]
Molecular Weight	280.40 g/mol [1] [2]	278.39 g/mol [3] [4] [7]
Accurate Mass	280.2007 Da [2]	278.1882 Da [3] [8]
Physical Form	Solid Powder [1]	Liquid [9] [10]
Melting Point	Not specified	<25 °C [9] [10]
Boiling Point	Not specified	406.8 ± 20.0 °C at 760 mmHg [3] [9] [10]
Density	Not specified	1.0 ± 0.1 g/cm ³ [3] [7]
Water Solubility	Not specified	0.04 mg/L [9]
pKa	Not specified	3.1 at 25 °C [9]
log K _{ow} (Octanol-Water Partition Coefficient)	Not specified	5.8 (undissociated form), 3.6 (at pH 5) [9]
IUPAC Name	2,2-dideutero-2-(4-nonylphenoxy)acetic acid [2]	2-(4-nonylphenoxy)acetic acid [5]

Structure and Visualization

The chemical structure of **2-(4-Nonylphenoxy)acetic acid-d2** is depicted below, highlighting the positions of the two deuterium atoms on the carboxylic acid chain.

Caption: Chemical structure of **2-(4-Nonylphenoxy)acetic acid-d2**.


Experimental Protocols and Applications

3.1. Primary Application: Isotope Dilution Mass Spectrometry

2-(4-Nonylphenoxy)acetic acid-d2 is primarily utilized as an internal standard in analytical methods, particularly for isotope dilution mass spectrometry (IDMS). Its chemical behavior is nearly identical to its non-deuterated counterpart, but its increased mass allows it to be distinguished by a mass spectrometer.

General Experimental Workflow:

- Sample Preparation: A known quantity of **2-(4-Nonylphenoxy)acetic acid-d2** is spiked into an environmental or biological sample (e.g., water, soil, plasma) that is being tested for the presence of the non-deuterated 2-(4-nonylphenoxy)acetic acid.
- Extraction: The analyte of interest and the deuterated internal standard are co-extracted from the sample matrix using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
- Analysis: The extract is analyzed using a chromatographic method coupled with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Quantification: The ratio of the signal from the native analyte to the signal from the deuterated internal standard is measured. Since the internal standard was added in a known amount and experiences the same sample processing losses as the native analyte, this ratio allows for highly accurate and precise quantification of the target compound.

[Click to download full resolution via product page](#)

Caption: General workflow for using a deuterated internal standard.

3.2. Synthesis Outline

While specific synthesis protocols for **2-(4-Nonylphenoxy)acetic acid-d2** are proprietary, phenoxyacetic acids are generally synthesized via the Williamson ether synthesis.

- Deprotonation: 4-Nonylphenol is treated with a base (e.g., sodium hydroxide) to form the corresponding sodium phenoxide.
- Nucleophilic Substitution: The phenoxide then acts as a nucleophile, attacking a deuterated haloacetic acid ester (e.g., ethyl bromoacetate-d2).
- Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield the final **2-(4-Nonylphenoxy)acetic acid-d2** product.

Safety and Handling

The non-deuterated parent compound, 2-(4-nonylphenoxy)acetic acid, is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[9][11] It is also considered very toxic to aquatic life with long-lasting effects.[11] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be employed when handling the deuterated analog.

Storage Recommendations:

- Powder: Store at -20°C for up to 3 years.[1]
- In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. (4-n-Nonylphenoxy)acetic-Alpha,Alpha-d2 Acid [lgcstandards.com]
- 3. (4-Nonylphenoxy)acetic acid | CAS#:3115-49-9 | Chemsoc [chemsoc.com]
- 4. scbt.com [scbt.com]
- 5. (p-Nonylphenoxy)acetic acid | C17H26O3 | CID 18380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(4-Nonylphenoxy)acetic acid | CAS: 3115-49-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. 2-(4-Nonylphenoxy)acetic acid | 3115-49-9 | FN70496 [biosynth.com]
- 8. 4-Nonylphenoxyacetic Acid | LGC Standards [lgcstandards.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. echemi.com [echemi.com]

- 11. biosynth.com [biosynth.com]
- To cite this document: BenchChem. [2-(4-Nonylphenoxy)acetic acid-d2 chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12402929#2-4-nonylphenoxy-acetic-acid-d2-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com